molecular formula C11H18N2O2 B128767 (3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 2873-36-1

(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No. B128767
CAS RN: 2873-36-1
M. Wt: 210.27 g/mol
InChI Key: SZJNCZMRZAUNQT-IUCAKERBSA-N
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Description

“(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is a chemical compound with the CAS Number 2873-36-1 . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of this compound involves multiple steps. In one method, the compound is treated with 4 M HCl-1,4-dioxane at room temperature for 30 minutes. The reaction mixture is then evaporated, and the residue is dissolved in benzene . Another method involves the use of lithium aluminium tetrahydride in tetrahydrofuran under reflux conditions .


Molecular Structure Analysis

The molecular formula of this compound is C11H18N2O2 . The InChI Code is 1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9-/m0/s1 .


Chemical Reactions Analysis

The compound undergoes various reactions. For instance, it reacts with 4-methyl-morpholine and hydrogen chloride in dioxane at room temperature for 30 minutes, followed by reflux in 2-butanol for 3 hours . It also reacts with triethylamine in toluene and iso-butanol under reflux conditions .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C . Its molecular weight is 210.27 g/mol .

Scientific Research Applications

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

(3S,8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJNCZMRZAUNQT-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905040
Record name Cyclo(leucylprolyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L,L-Cyclo(leucylprolyl)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034276
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

CAS RN

2873-36-1, 5654-86-4
Record name L-Leucyl-L-proline lactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2873-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclo(leucylprolyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S-trans)-hexahydro-3-isobutylpyrrolo[1,2-a]pyrazine-1,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.828
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GANCIDIN W
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQV8MY059B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L,L-Cyclo(leucylprolyl)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034276
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168 - 172 °C
Record name L,L-Cyclo(leucylprolyl)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034276
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 2
(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 3
(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 4
(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 5
(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 6
(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Citations

For This Compound
23
Citations
UK Mangamuri, V Muvva, S Poda, B Manavathi… - The Egyptian Journal of …, 2016 - Elsevier
Sediment samples from the mangrove ecosystem of Nizampatnam have been analyzed for actinomycetes as an elite source to screen for the formulation and production of antimicrobial …
Number of citations: 11 www.sciencedirect.com
KR Rupesh, AM Priya, K Prashanth, S Jayachandran - Toxicology in Vitro, 2012 - Elsevier
Pure lead molecules, showing anti-inflammatory effect were isolated from the marine Pseudomonas aeruginosa PS3 (GenBank Accession No. EF488968) and Pseudomonas …
Number of citations: 9 www.sciencedirect.com
UK Mangamuri, V Muvva, S Poda, B Manavathi… - cyberleninka.org
Sediment samples from the mangrove ecosystem of Nizampatnam have been analyzed for actinomycetes as an elite source to screen for the formulation and production of antimicrobial …
Number of citations: 2 cyberleninka.org
C Lembke, D Stettin, F Speck… - Journal of chemical …, 2019 - europepmc.org
The original version of this article unfortunately contained a mistake. The chemical structure of compound 6 in Fig. 1 was incorrect. The tested compound 6 in this study was (3S, 8aS)-3-…
Number of citations: 8 europepmc.org
S Inoue, J Takanari, K Abe… - Natural Product …, 2020 - journals.sagepub.com
ETAS ® has been developed from the stems of Asparagus officinalis L. as a functional ingredient for nutraceuticals. ETAS possesses heat shock protein 70 (HSP70) induction activity …
Number of citations: 10 journals.sagepub.com
C Lembke, D Stettin, F Speck, N Ueberschaar… - Journal of chemical …, 2018 - Springer
Recently the first pheromone of a marine diatom was identified to be the diketopiperazine (S,S)-diproline. This compound facilitates attraction between mating partners in the benthic …
Number of citations: 14 link.springer.com
SS Rangnekar, T Khan - The Natural Products Journal, 2015 - ingentaconnect.com
The aim of this review paper is to summarize some marine natural sources (bacteria and fungi) known for their anti-inflammatory effects. We have collected data from MDPI, current …
Number of citations: 10 www.ingentaconnect.com
A Domzalski, L Margent, V Vigo, F Dewan… - Molecules, 2021 - mdpi.com
2,5-diketopiperazines (DKPs) are cyclic dipeptides ubiquitously found in nature. In particular, cyclo(Phe-Pro), cyclo(Leu-Pro), and cyclo(Val-Pro) are frequently detected in many …
Number of citations: 1 www.mdpi.com
D Hendea - 2007 - elib.uni-stuttgart.de
Bi- and tricyclic diketopiperazines prove to be useful templates for diastereoselective alkylation. This synthetic route should allow a novel access to diketopiperazine alkaloids, such as …
Number of citations: 4 elib.uni-stuttgart.de
AC Domzalski - 2021 - search.proquest.com
Recent genomic studies of microbiomes have revealed an overwhelming number of biosynthetic genes of unknown function. Most of these “cryptic” biosynthetic genes are not …
Number of citations: 2 search.proquest.com

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